N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of these groups could lead to interesting electronic and steric effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced in a nucleophilic aromatic substitution reaction, or the amide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The nitro group could make it a potential explosive .Scientific Research Applications
Chemistry and Pharmacology
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Synthesis and Material Science
- A practical synthesis method for 2-Fluoro-4-bromobiphenyl was developed, highlighting the challenges and limitations of existing methods, and proposing a new approach for the large-scale production of this compound. This research is vital for understanding the manufacturing process of complex molecules and improving industrial production efficiency (Qiu et al., 2009).
Environmental Science
- The review on the occurrence, fate, and behavior of parabens in aquatic environments provides essential insights into their biodegradability, prevalence in surface water and sediments, and the resulting environmental implications. The study calls for further research to understand the toxicity of chlorinated parabens and their impact on ecosystems and human health (Haman et al., 2015).
- The critical review on novel brominated flame retardants in indoor air, dust, consumer goods, and food sheds light on their occurrence, potential risks, and the need for more research on their environmental fate and toxicity. The study reveals knowledge gaps and calls for comprehensive monitoring programs and improved analytical methods (Zuiderveen et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrClN3O3S/c24-15-7-5-14(6-8-15)21-22(17-3-1-2-4-20(17)27-21)32-12-11-26-23(29)18-13-16(28(30)31)9-10-19(18)25/h1-10,13,27H,11-12H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFGRRGEKCWAOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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